

# Benchmarking Odevixibat HCl's efficacy against surgical interventions for PFIC

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Comparison of **Odevixibat HCI** and Surgical Interventions for the Treatment of Progressive Familial Intrahepatic Cholestasis (PFIC)

### Introduction

Progressive Familial Intrahepatic Cholestasis (PFIC) encompasses a group of rare, autosomal recessive genetic disorders that disrupt bile formation and flow, leading to progressive liver disease. The accumulation of bile acids results in severe pruritus, jaundice, and growth failure, often culminating in liver failure.[1] Treatment strategies aim to alleviate the debilitating symptoms, primarily pruritus, and to slow the progression of liver disease, thereby improving quality of life and delaying or preventing the need for a liver transplant.[1][2]

Historically, treatment options were limited to off-label medications and surgical interventions, such as partial external biliary diversion (PEBD) or liver transplantation (LT).[2][3] The recent approval of **Odevixibat HCI** (Bylvay®), a selective inhibitor of the ileal bile acid transporter (IBAT), has introduced a novel pharmacological approach to managing PFIC.[2][4] This guide provides a detailed, data-driven comparison of the efficacy of **Odevixibat HCI** against traditional surgical interventions for PFIC, tailored for an audience of researchers, scientists, and drug development professionals.

## **Mechanism of Action**

**Odevixibat HCI**: Odevixibat is a potent, reversible, non-systemic inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[5]



[6] By acting locally in the terminal ileum, it blocks the reabsorption of bile acids, interrupting the enterohepatic circulation.[5][6] This leads to an increased fecal excretion of bile acids, consequently reducing the serum bile acid (sBA) concentration and alleviating the associated cholestatic symptoms like pruritus.[5][7]

#### Surgical Interventions:

- Partial External Biliary Diversion (PEBD): This procedure surgically diverts a portion of the bile from the gallbladder to an external stoma on the abdominal wall.[8][9] By preventing the re-entry of a significant fraction of bile into the enterohepatic circulation, PEBD effectively reduces the total bile acid pool in the body.[2][8]
- Liver Transplantation (LT): This is the definitive treatment for end-stage liver disease
  resulting from PFIC. It involves replacing the diseased liver with a healthy donor liver,
  thereby correcting the underlying genetic defect within the liver and restoring normal bile acid
  metabolism.[9][10]

## **Data Presentation: Comparative Efficacy**

The following tables summarize the quantitative data on the efficacy of **Odevixibat HCI** and surgical interventions in treating PFIC.

Table 1: Efficacy of **Odevixibat HCI** in PFIC (PEDFIC 1 & 2 Trials)



| Efficacy Endpoint                                                                 | Odevixibat<br>Treatment Arm                                            | Placebo Arm                                                         | Long-Term<br>Odevixibat<br>(PEDFIC 2)                                                    |
|-----------------------------------------------------------------------------------|------------------------------------------------------------------------|---------------------------------------------------------------------|------------------------------------------------------------------------------------------|
| Serum Bile Acid (sBA) Reduction                                                   | 33.3% of patients achieved ≥70% reduction or a level of ≤70 µmol/L[11] | 0% of patients met this endpoint[11]                                | Mean reduction of 108<br>μmol/L from baseline<br>to weeks 70-72[12]                      |
| Mean reduction of 114.3 μmol/L[11]                                                | Mean increase of 13.1<br>μmol/L[11]                                    | Sustained reductions observed for ≥96 weeks of treatment[13]        |                                                                                          |
| Pruritus Improvement                                                              | 53.5% had positive pruritus assessments[11]                            | 28.7% had positive pruritus assessments[11]                         | Mean pruritus score change of -1.4 from baseline to weeks 61-72[12]                      |
| 42.9% had a clinically meaningful improvement (≥1-point drop on a 0-4 scale) [11] | 10.5% had a clinically<br>meaningful<br>improvement[11]                | Rapid improvements<br>by week 4 were<br>sustained long-<br>term[14] |                                                                                          |
| Native Liver Survival                                                             | Not a primary<br>endpoint in the initial<br>24-week trial.             | Not applicable.                                                     | ≥77% native liver survival rate after long-term follow-up (up to 4.5 years)[15]          |
| Surgery-Free Survival                                                             | Not a primary<br>endpoint in the initial<br>24-week trial.             | Not applicable.                                                     | ≥76% surgery-free<br>survival rate after<br>long-term follow-up<br>(up to 4.5 years)[15] |
| Common Adverse<br>Events                                                          | Diarrhea (mild to moderate)[15][16]                                    | -                                                                   | Diarrhea, Pyrexia[12] [16]                                                               |

Table 2: Efficacy of Surgical Interventions in PFIC



| Efficacy Endpoint                                                                | Partial External Biliary<br>Diversion (PEBD)                                                               | Liver Transplantation (LT)                                                                                                             |
|----------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|
| Serum Bile Acid (sBA)<br>Reduction                                               | Significant decrease in PFIC1 (1724 to 11 µmol/L, P=0.03) and PFIC3 (821 to 11.2 µmol/L)[17][18]           | Median sBA decreased from<br>200.9 μmol/L to 10.3 μmol/L<br>post-transplant[10]                                                        |
| Not significant in PFIC2 (193 to 141 μmol/L, P=0.15)[17][18]                     | Normalization of bile acid<br>metabolism observed around<br>two weeks post-LT[10]                          |                                                                                                                                        |
| Pruritus Improvement                                                             | Short-term resolution in 6 of 7 patients in one study[19]                                                  | Pruritus cured in all patients in a cohort of 41[10]                                                                                   |
| 3 years post-procedure: 45% complete relief, 27% mild pruritus, 27% no relief[2] | Considered the most definitive treatment for refractory pruritus[20]                                       |                                                                                                                                        |
| Transplant-Free Survival                                                         | 5-year transplant-free survival:<br>100% in PFIC1/PFIC3, but<br>only 38% in PFIC2[17][18]                  | Not applicable (this is the endpoint)                                                                                                  |
| Patient Survival                                                                 | Serves as a bridge to transplantation[2][19]                                                               | 5- and 10-year patient survival rates of 92.7% reported in a large cohort[10][21]                                                      |
| Complications/Adverse Events                                                     | Stoma-related complications (prolapse, reflux, revisions) [19], dehydration[19], intestinal obstruction[3] | Post-transplant complications (e.g., steatosis, diarrhea, fibrosis, particularly in PFIC1) [20][22][23], lifelong immunosuppression[9] |

# **Experimental Protocols**

## **Odevixibat HCI: The PEDFIC 1 & 2 Clinical Trials**

The pivotal data for Odevixibat's efficacy comes from the PEDFIC (Progressive Familial Intrahepatic Cholestasis) clinical trial program.



- PEDFIC 1 (NCT03566238): This was a 24-week, randomized, double-blind, placebocontrolled Phase 3 trial.[13][16]
  - Population: Approximately 62 children aged 6 months to 18 years with a confirmed diagnosis of PFIC type 1 or type 2, significant pruritus, and elevated sBA.[16][24]
  - Intervention: Patients were randomized (1:1:1) to receive one of two oral doses of Odevixibat (40 μg/kg/day or 120 μg/kg/day) or a placebo, once daily.[16]
  - Primary Endpoints:
    - Pruritus Assessment (US FDA): The proportion of positive pruritus assessments, defined as a reduction in scratching score on an observer-reported outcome (ObsRO) scale (0-4 points) from baseline.[11][24]
    - Serum Bile Acid Response (EMA): The proportion of patients achieving either a ≥70% reduction in sBA levels from baseline or reaching a level of ≤70 µmol/L.[11]
  - Key Secondary Endpoints: Included assessments of sleep parameters, growth, and overall quality of life.[12][25]
- PEDFIC 2 (NCT03659916): An ongoing, open-label extension study evaluating the long-term safety and efficacy of Odevixibat.[13][26]
  - Population: Patients who completed PEDFIC 1 (from both Odevixibat and placebo arms)
     and new, treatment-naïve patients with any PFIC subtype.[16][27]
  - Intervention: All participants receive Odevixibat at a dose of 120 μg/kg/day.[15]
  - Methodology: Patients are followed for extended periods (data reported for up to 72 weeks and beyond) to assess sustained efficacy on sBA, pruritus, growth, and hepatic parameters, as well as long-term safety and native liver survival rates.[14][15]

# Surgical Intervention: Partial External Biliary Diversion (PEBD)

PEBD is a surgical procedure designed to interrupt the enterohepatic circulation of bile acids.



- Objective: To divert bile externally, reducing the amount of bile acids reabsorbed in the intestine.[9]
- Methodology: The procedure is typically performed as follows:
  - A laparotomy (or laparoscopic approach) is performed to access the abdominal cavity.
  - The gallbladder and a segment of the small intestine (jejunum) are identified.
  - A short segment of the jejunum (approximately 10-15 cm) is isolated, maintaining its blood supply.[3][8]
  - One end of this jejunal segment is anastomosed (surgically connected) to the fundus (top)
     of the gallbladder.[3]
  - The other end is brought through the abdominal wall to create a cutaneous stoma (an opening).[3][9]
  - Bile flows from the liver into the gallbladder, and a portion is then diverted through the jejunal conduit and out of the body via the stoma into a collection bag.[9] The amount of bile diverted can range from 30-120 mL per day.[2]

# **Visualizations: Pathways and Workflows**





#### Click to download full resolution via product page

Caption: Mechanism of **Odevixibat HCI** action on the enterohepatic circulation.





Click to download full resolution via product page

Caption: Simplified clinical management workflow for PFIC.



## Conclusion

The management of Progressive Familial Intrahepatic Cholestasis has been significantly advanced by the introduction of **Odevixibat HCI**, which offers a targeted, non-invasive therapeutic option. Clinical data from the PEDFIC trials demonstrate that Odevixibat significantly reduces both serum bile acids and pruritus with a manageable safety profile, primarily characterized by mild to moderate gastrointestinal events.[11][15] Long-term data suggest high rates of native liver and surgery-free survival, positioning it as a primary therapy for many PFIC patients.[15]

Surgical interventions remain crucial components of PFIC management. Partial External Biliary Diversion is an effective procedure for reducing bile acids and improving symptoms, particularly in PFIC1 and PFIC3.[17][18] However, its efficacy is notably lower in PFIC2, and it is associated with potential stoma-related complications.[17][18][19] PEBD is often considered a bridging procedure to delay the need for a liver transplant.[2][19] Liver transplantation is the definitive treatment for end-stage liver disease, offering a cure for pruritus and high long-term survival rates.[10] However, it is a major operation with significant risks, the need for lifelong immunosuppression, and potential for post-transplant complications, especially in PFIC1.[9][20] [23]

The choice between these interventions depends on the PFIC subtype, disease severity, presence of cirrhosis, and patient-specific factors. Odevixibat provides a valuable and less invasive first-line or long-term management option, while surgical procedures are reserved for patients who are unresponsive to medical therapy or have advanced liver disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Surgical versus Medical Management of Progressive Familial Intrahepatic Cholestasis— Case Compilation and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]



- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Odevixibat: A Review of a Bioactive Compound for the Treatment of Pruritus Approved by the FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Odevixibat? [synapse.patsnap.com]
- 6. Mechanism of Action | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]
- 7. Learn about Bylvay® (odevixibat) Mechanism of Action For HCPs [bylvay.com]
- 8. Partial external biliary diversion for the treatment of intractable pruritus in children with progressive familial intrahepatic cholestasis: report of two cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pfic.org [pfic.org]
- 10. Long-Term Results of Pediatric Liver Transplantation for Progressive Familial Intrahepatic Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Albireo Phase 3 Trial Meets Both Primary Endpoints for [globenewswire.com]
- 12. hcplive.com [hcplive.com]
- 13. OC8 Long-term efficacy and safety of odevixibat in patients with progressive familial intrahepatic cholestasis: results with ≥96 weeks of treatment | Frontline Gastroenterology [fg.bmj.com]
- 14. Bylvay® (odevixibat) data shows sustained improvement in severe itch and serum bile acid levels in patients with PFIC and ALGS [ipsen.com]
- 15. medjournal360.com [medjournal360.com]
- 16. hcplive.com [hcplive.com]
- 17. Outcomes following partial external biliary diversion in patients with progressive familial intrahepatic cholestasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scholars.northwestern.edu [scholars.northwestern.edu]
- 19. Long-term outcome after partial external biliary diversion for progressive familial intrahepatic cholestasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Liver transplantation and the management of progressive familial intrahepatic cholestasis in children PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pfic.org [pfic.org]
- 23. researchgate.net [researchgate.net]
- 24. hra.nhs.uk [hra.nhs.uk]



- 25. Explore Bylvay® (odevixibat) clinical trials in PFIC For HCPs [bylvay.com]
- 26. Interim results from an ongoing, open-label, single-arm trial of odevixibat in progressive familial intrahepatic cholestasis PMC [pmc.ncbi.nlm.nih.gov]
- 27. PEDFIC Trial Program | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]
- To cite this document: BenchChem. [Benchmarking Odevixibat HCl's efficacy against surgical interventions for PFIC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193273#benchmarking-odevixibat-hcl-s-efficacy-against-surgical-interventions-for-pfic]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com